molecular formula C11H9NO2 B1345149 6-methoxy-2H-chromene-3-carbonitrile CAS No. 57543-71-2

6-methoxy-2H-chromene-3-carbonitrile

Cat. No.: B1345149
CAS No.: 57543-71-2
M. Wt: 187.19 g/mol
InChI Key: QFFAZOPNBVZSGX-UHFFFAOYSA-N
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Description

6-methoxy-2H-chromene-3-carbonitrile is a chemical compound with the molecular formula C11H9NO2. It is a derivative of chromene, a bicyclic compound consisting of a benzene ring fused to a pyran ring. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-methoxy-2H-chromene-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile in the presence of reagents such as piperidine, sodium ethoxide in ethanol, acetic acid/ammonium acetate in benzene, or basic aluminum oxide under grinding conditions . The reaction typically proceeds under reflux conditions in ethanol or other suitable solvents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-methoxy-2H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrile group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can lead to various substituted derivatives of this compound .

Mechanism of Action

The mechanism of action of 6-methoxy-2H-chromene-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound’s antioxidant properties are due to its ability to scavenge free radicals and protect cells from oxidative damage . Additionally, its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and enzymes .

Comparison with Similar Compounds

6-methoxy-2H-chromene-3-carbonitrile can be compared with other similar compounds, such as:

    2-oxo-2H-chromene-3-carbonitrile: This compound shares a similar chromene structure but lacks the methoxy group at the 6-position.

    4-methyl-2H-chromene-3-carbonitrile: This derivative has a methyl group at the 4-position instead of a methoxy group at the 6-position.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and biological activities. The presence of the methoxy group at the 6-position enhances its solubility and may contribute to its overall bioactivity .

Properties

IUPAC Name

6-methoxy-2H-chromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-13-10-2-3-11-9(5-10)4-8(6-12)7-14-11/h2-5H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFAZOPNBVZSGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10206172
Record name 2H-1-Benzopyran-3-carbonitrile, 6-methoxy-
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Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57543-71-2
Record name 3-Cyano-6-methoxychromene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=57543-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-1-Benzopyran-3-carbonitrile, 6-methoxy-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2H-1-Benzopyran-3-carbonitrile, 6-methoxy-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methoxy-2H-chromene-3-carbonitrile
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Synthesis routes and methods

Procedure details

A solution of 0.61 g (4 mmol) of 2-hydroxy-5-methoxybenzaldehyde and 0.112 g (1 mmol) of 1,4-diazabicyclo[2.2.2]octane in 18 ml of acrylonitrile is heated at reflux for 24 hours under argon. After cooling, the medium is diluted with chloroform and then washed with a saturated solution of sodium hydrogen carbonate. The organic phase is then acidified with a hydrochloric acid solution (1N); the aqueous phase is then extracted with chloroform. The organic phases, dried over magnesium sulphate and then filtered, are concentrated under reduced pressure. The title nitrile is obtained pure in the form of a yellow solid after passage over a silica column (eluant: AcOEt/PE: 25/75).
Quantity
0.61 g
Type
reactant
Reaction Step One
Quantity
0.112 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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